molecular formula C12H14N2O2 B14118951 2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide CAS No. 88981-88-8

2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide

Cat. No.: B14118951
CAS No.: 88981-88-8
M. Wt: 218.25 g/mol
InChI Key: DROLHVURZBCOJB-UHFFFAOYSA-N
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Description

2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide is a compound that belongs to the class of pyrrolidone derivatives. It is known for its potential biological activities, including psychotropic and cerebroprotective effects. This compound has garnered interest in medicinal chemistry due to its structural features and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide can be achieved through various methods. One common approach involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. Another method includes the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidin-1-yl derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, including the cholinergic and glutamatergic pathways. This modulation can lead to enhanced cognitive function and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-3-phenylpyrrolidin-1-yl)acetamide is unique due to its specific structural features, which contribute to its distinct pharmacological profile. Its phenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects .

Properties

CAS No.

88981-88-8

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-oxo-3-phenylpyrrolidin-1-yl)acetamide

InChI

InChI=1S/C12H14N2O2/c13-11(15)8-14-7-6-10(12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)

InChI Key

DROLHVURZBCOJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1C2=CC=CC=C2)CC(=O)N

Origin of Product

United States

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